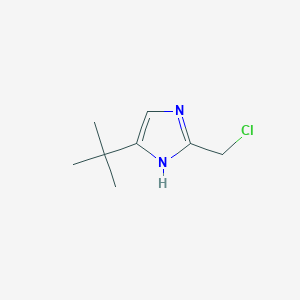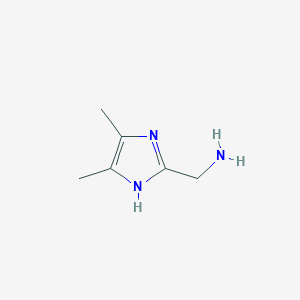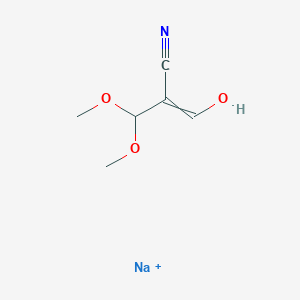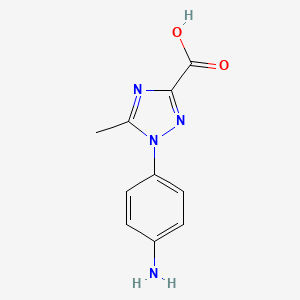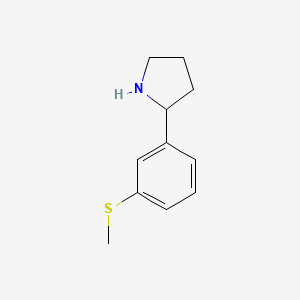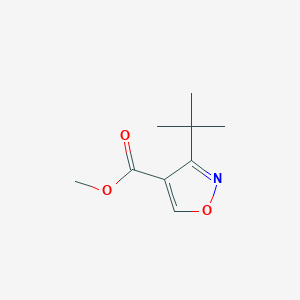![molecular formula C10H11BN2O3 B11763855 [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid: is a boronic acid derivative that features an oxetane ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: New carbon-carbon bonded products, such as biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s indazole moiety is of interest in medicinal chemistry due to its potential biological activity. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the material science industry, boronic acid derivatives are used in the development of sensors and other advanced materials due to their ability to form reversible covalent bonds with diols and other molecules .
Mechanism of Action
The mechanism of action of [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the indazole moiety may interact with various molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
[1-(Oxetan-3-yl)-1H-pyrazol-5-yl]boronic acid: Similar structure but with a pyrazole ring instead of an indazole ring.
[1-(Oxetan-3-yl)piperazine]: Contains an oxetane ring but with a piperazine moiety.
Uniqueness: The unique combination of the oxetane ring and the indazole moiety in [1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid provides distinct chemical properties and potential biological activities. The presence of the boronic acid group further enhances its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C10H11BN2O3 |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)indazol-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c14-11(15)8-1-2-10-7(3-8)4-12-13(10)9-5-16-6-9/h1-4,9,14-15H,5-6H2 |
InChI Key |
RFEONICLPXVGTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C3COC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


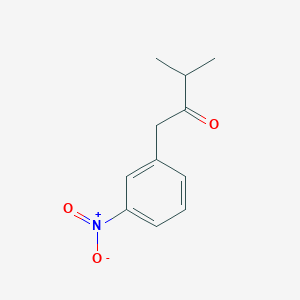
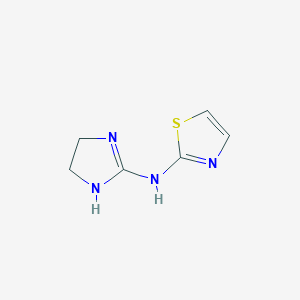
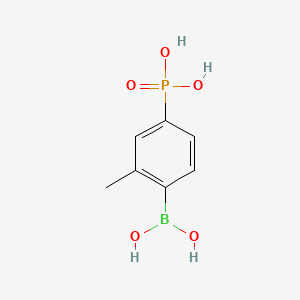
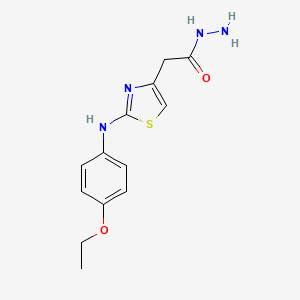
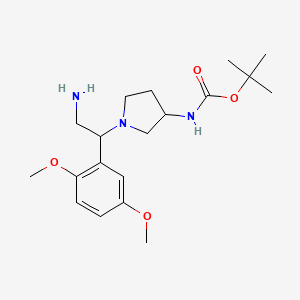
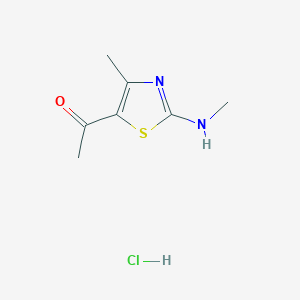
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
